molecular formula C10H13NO B1349444 (S)-2-Phenylmorpholine CAS No. 74572-15-9

(S)-2-Phenylmorpholine

Cat. No.: B1349444
CAS No.: 74572-15-9
M. Wt: 163.22 g/mol
InChI Key: ZLNGFYDJXZZFJP-SNVBAGLBSA-N
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Description

(S)-2-Phenylmorpholine is a chiral compound belonging to the morpholine family, characterized by a phenyl group attached to the second carbon of the morpholine ring

Scientific Research Applications

(S)-2-Phenylmorpholine has diverse applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, aiding in the development of complex molecules.

    Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: this compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-2-Phenylmorpholine can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with morpholine under controlled conditions. Another method includes the catalytic hydrogenation of 2-phenyl-3,4-dihydro-2H-1,4-oxazine. The reaction conditions typically involve the use of solvents like tetrahydrofuran and catalysts such as palladium on carbon.

Industrial Production Methods: In industrial settings, this compound is produced through large-scale catalytic processes, ensuring high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Phenylmorpholine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced morpholine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially under the influence of strong bases or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced morpholine derivatives.

    Substitution: Various substituted phenylmorpholine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (S)-2-Phenylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl group enhances its binding affinity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

    2-Phenylmorpholine: The non-chiral counterpart, lacking the specific stereochemistry of (S)-2-Phenylmorpholine.

    N-Phenylmorpholine: Differing in the position of the phenyl group attachment.

    2-Phenylpiperidine: A structurally similar compound with a piperidine ring instead of a morpholine ring.

Uniqueness: this compound stands out due to its chiral nature, which imparts unique biological activity and selectivity in various applications. Its specific stereochemistry can lead to different pharmacological effects compared to its non-chiral or differently substituted counterparts.

Properties

IUPAC Name

(2S)-2-phenylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-5,10-11H,6-8H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNGFYDJXZZFJP-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](CN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501313954
Record name (2S)-2-Phenylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74572-15-9
Record name (2S)-2-Phenylmorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74572-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-Phenylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-(2'-hydroxy-2'-phenylethyl)-ethanolamine (5.3 g.) was dissolved in 6N hydrochloric acid (100 ml.) and the solution heated at 110° for 4 hours. The mixture was basified with sodium hydroxide solution and extracted into ether. The extract was washed with water, dried over anhydrous sodium sulphate and evaporated to give a crude sample of title compound (Ig.) as an orange oil.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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